Cas no 5714-12-5 (2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate)
5714-12-5 structure
Product Name:2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Numero CAS:5714-12-5
MF:C6H2N4O4
MW:194.104480266571
CID:946530
PubChem ID:313608
Update Time:2025-04-19
2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4,5-Furoxano-benzofuran (asym)
- benzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole-1,6-dioxide
- Benzo[1,2-c,3,4-c']bis[1,2,5]oxadiazol-1,6-dioxid
- benzo[1,2-c,3,4-c']bis[1,2,5]oxadiazole 1(or 3),6-dioxide
- benzo[1,2-c,3,4-c']bis[1,2,5]oxadiazole 1,6-dioxide
- benzo[1,2-c,3,4-c']bis-[1,2,5]oxadiazole-1,6-dioxide
- Benzo< 1.2-c> < 3.4-c> difuroxan
- R9H8L243TC
- 3,8-dioxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-3,8-diium
- DS-012158
- 5714-12-5
- NSC-228139
- Benzo[1,4-c']bis[1,2,5]oxadiazole, 1,6-dioxide
- Benzo[1,4-c']bis[1,2,5]oxadiazole, 3,8-dioxide
- NSC228139
- phenethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Furoxanobenzofuroxan
- Benzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole, 3,8-dioxide
-
- Inchi: 1S/C6H2N4O4/c11-9-4-2-1-3-6(5(4)8-14-9)10(12)13-7-3/h1-2H
- Chiave InChI: FEIJYIVWKGWTHQ-UHFFFAOYSA-N
- Sorrisi: O1N=C2C(C=CC3C2=[N+]([O-])ON=3)=[N+]1[O-]
Proprietà calcolate
- Massa esatta: 527.1865
- Massa monoisotopica: 194.00760456g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 242
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 103Ų
Proprietà sperimentali
- PSA: 64.63
- LogP: 0.82600
2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
5714-12-5 (2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso